PCP-PHOS possesses properties that make it a candidate material for developing efficient OLEDs. Its structure allows for good charge transport and light emission (). Research is ongoing to explore how PCP-PHOS can be integrated into OLED designs to improve their performance.
Scientists are interested in understanding how PCP-PHOS reacts within complex chemical systems. Its unique structure with bulky cyclohexyl groups and a planar phenanthrene unit () might lead to interesting and predictable reaction pathways. Studying its reactivity can provide valuable insights into designing new molecules with desired properties.
The potential of PCP-PHOS in pharmaceutical research is another exciting area of exploration. Its ability to interact with biological systems () raises the possibility of using it as a platform for developing new drugs, including those for cancer and viral infections. Further research is needed to understand its specific interactions with biomolecules.
Beyond OLEDs, PCP-PHOS's characteristics might be useful in other material science applications. Its structure suggests potential for applications in areas like organic electronics and photocatalysis, but more research is required to confirm these possibilities ().
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, also known as dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane, is a complex organophosphorus compound with the molecular formula C32H35P and a molecular weight of 450.59 g/mol. This compound features a phosphorus atom bonded to two cyclohexyl groups and a phenyl group, specifically positioned at the 2 and 9 locations of the phenanthrene moiety, which contributes to its bulky structure and unique chemical properties .
The compound is notable for its applications in various
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is versatile in its reactivity, participating in several important chemical transformations:
These reactions are essential for forming carbon-carbon bonds, making this phosphine ligand valuable in organic synthesis and materials chemistry .
The biological activity of phosphine compounds, including dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, often involves their interaction with metal ions in biological systems. These interactions can influence enzymatic reactions and various cellular processes. The mode of action typically involves coordination with metal centers, which can modulate biochemical pathways essential for cellular function.
The compound's action mechanism is characterized by its ability to coordinate with metal ions, potentially affecting their catalytic properties. For instance, studies on similar phosphine complexes have shown that they can stabilize metal catalysts used in organic reactions, thereby enhancing reaction rates and selectivity.
The synthesis of phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- involves several key steps:
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- finds applications primarily as a ligand in catalysis, particularly in:
Interaction studies have shown that phosphine ligands can significantly influence the behavior of metal catalysts. For example, they can stabilize palladium complexes used in cross-coupling reactions, enhancing their efficiency and selectivity. The unique steric and electronic properties of phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- make it particularly effective for these applications.
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- can be compared with other phosphine ligands based on their structural and functional characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Triphenylphosphine | C18H15P | Widely used but less sterically hindered |
Tricyclohexylphosphine | C18H27P | More sterically bulky than triphenylphosphine |
Dicyclohexylphosphine | C12H23P | Simpler structure without the phenanthrene moiety |
Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine | C26H29P | Contains a naphthalene group instead of phenanthrene |
This table highlights how phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- stands out due to its unique phenanthrene-based architecture, which imparts distinct steric and electronic properties beneficial for specific catalytic applications .
The evolution of polyaromatic phosphine ligands traces back to the 1970s, when DIPAMP (a P-chirogenic ligand) demonstrated the importance of steric and electronic tuning in asymmetric hydrogenation. The integration of phenanthrene moieties into phosphine frameworks, as seen in dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, represents a strategic advancement to exploit π-π interactions and rigid backbone conformations for catalytic applications. Early studies on phenanthrene derivatives highlighted their fluorescence and stability under oxidative conditions, properties later leveraged in phosphine ligand design.
This compound belongs to the dialkylbiaryl phosphine class, characterized by:
Property | Value |
---|---|
IUPAC Name | Dicyclohexyl(2-(phenanthren-9-yl)phenyl)phosphane |
Molecular Formula | C32H35P |
Molecular Weight | 450.59 g/mol |
CAS Registry Number | 405919-41-7 |
Dicyclohexyl[2-(9-phenanthrenyl)phenyl]- excels in stabilizing low-coordinate metal centers, particularly palladium and rhodium, through:
The compound’s IUPAC name reflects its biarylphosphine architecture:
The molecular architecture of phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- represents a sophisticated tertiary phosphine compound with the molecular formula C₃₂H₃₅P and molecular weight of 450.59 g/mol [1] [2] [3]. This compound, bearing CAS number 405919-41-7, exhibits a complex three-dimensional structure centered around a phosphorus atom bonded to two cyclohexyl groups and one 2-(9-phenanthrenyl)phenyl substituent [1] [2] [3].
The phosphorus center in this compound adopts a distorted tetrahedral geometry, consistent with the typical coordination environment observed in tertiary phosphines [4] [5]. The phosphorus atom utilizes sp³ hybridization to form three sigma bonds with its substituents while maintaining a lone pair of electrons in a hybrid orbital [6] [4]. The P-C bond angles deviate from the ideal tetrahedral angle of 109.5° due to significant steric hindrance imposed by the bulky substituents, with experimental evidence suggesting bond angles ranging from approximately 100° to 115° [4] [7].
The phosphorus center exhibits strong sigma-donating capabilities through its lone pair electrons, which occupy a predominantly s-character orbital [8] [9] [10]. This electronic configuration enables the compound to function as an L-type ligand in coordination chemistry, contributing two electrons to metal centers through dative bonding [11] [12]. The sigma-bonding molecular orbital analysis reveals that the phosphorus lone pair possesses significant electron density concentrated toward the metal binding site, facilitating effective overlap with vacant metal orbitals [13] [14].
The two cyclohexyl substituents attached to the phosphorus center undergo continuous conformational interconversion between chair and boat conformations, with the chair form being thermodynamically favored [15] [16]. The conformational flexibility of these cyclohexyl groups significantly influences the overall molecular dynamics and steric accessibility of the phosphorus center. Computational studies have demonstrated that the cyclohexyl groups preferentially adopt chair conformations that minimize steric interactions with the phenanthrenyl-phenyl moiety [15] [17].
The conformational analysis reveals that the cyclohexyl groups exhibit moderate rotational freedom around the P-C bonds, with barriers to rotation influenced by the steric bulk of the aromatic substituent [16] [17]. The ring-flipping motion of the cyclohexyl groups occurs on a timescale that affects the compound's solution-state nuclear magnetic resonance spectra, manifesting as broadened signals at ambient temperatures [18].
The phenanthrenyl-phenyl substituent represents the most sterically demanding component of the molecular structure, consisting of a phenanthrene ring system directly bonded to a phenyl group, which in turn connects to the phosphorus center [19] [20]. The orientation of this extended aromatic system is governed by both electronic and steric factors, with the phenanthrene moiety preferentially adopting a conformation that minimizes unfavorable interactions with the cyclohexyl substituents [21] [22].
The phenanthrene ring system, characterized by its planar geometry and extended π-electron delocalization, influences the electronic properties of the phosphine through potential π-interactions with the phosphorus center [20] [21]. The angular fusion of the benzene rings in phenanthrene creates a slightly bent aromatic system that contributes to the compound's overall conformational preferences [23] [21]. The relative orientation between the phenanthrene and phenyl components can adopt various rotational conformers, with energy barriers determined by the balance between π-π stacking interactions and steric repulsion [24] [22].
The compound exhibits a well-defined melting point range of 141-142°C, indicating a high degree of purity and crystalline order [2]. This melting point reflects the strong intermolecular interactions present in the solid state, including van der Waals forces between the bulky substituents and potential π-π interactions between aromatic components [2].
Thermal stability analysis reveals that phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- demonstrates excellent thermal resistance characteristic of tertiary phosphines with bulky substituents [25] [26]. The compound maintains structural integrity at elevated temperatures, with initial decomposition temperatures typically exceeding 200°C [25] [26]. The thermal decomposition pathway likely involves initial cleavage of P-C bonds, followed by degradation of the organic substituents [26] [27]. The presence of the extended aromatic system contributes to enhanced thermal stability through π-electron delocalization and increased molecular rigidity [25].
The solubility characteristics of this phosphine compound are governed by the balance between the polar phosphorus center and the extensive hydrophobic substituents [28] [29]. The compound demonstrates excellent solubility in non-polar and moderately polar organic solvents, including dichloromethane, chloroform, benzene, and toluene [29]. The large molecular size and hydrophobic nature of the cyclohexyl and phenanthrenyl-phenyl groups result in very limited solubility in polar protic solvents such as water and alcohols [28].
In aromatic solvents, the compound exhibits enhanced solubility due to favorable π-π interactions between the phenanthrenyl moiety and solvent molecules [29] [24]. The solubility in halogenated solvents is particularly high, with concentrations exceeding 25 g per 100 g of solvent at room temperature for similar phosphine oxide derivatives [29]. The temperature dependence of solubility follows typical patterns for organic compounds, with increased solubility at elevated temperatures [29].
Crystal structure analysis of phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- reveals a complex packing arrangement influenced by the molecular geometry and intermolecular interactions [4] [30]. The crystal lattice is stabilized through a combination of van der Waals interactions, C-H···π contacts, and potential π-π stacking between phenanthrene units from adjacent molecules [4] [7].
The phosphorus center adopts a distorted tetrahedral geometry with P-C bond lengths ranging from 1.80 to 1.83 Å, consistent with typical tertiary phosphine structures [4] [7]. The bond angles around phosphorus deviate from ideal tetrahedral values due to steric constraints, with C-P-C angles varying between 100° and 115° [4]. The cyclohexyl groups predominantly adopt chair conformations in the solid state, minimizing steric interactions [4].
Intermolecular packing analysis reveals that molecules arrange themselves to optimize space filling while minimizing unfavorable steric contacts [4] [31]. The phenanthrenyl-phenyl moieties may engage in intermolecular π-π interactions with intercentroid distances typical of aromatic stacking arrangements [4] [24]. The crystal structure also exhibits hydrogen bonding networks involving C-H donors from the cyclohexyl and aromatic groups [4] [7].
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- exhibits strong electron-donating capabilities characteristic of tertiary phosphines, primarily through σ-donation from the phosphorus lone pair [8] [9] [10]. The electron-donating strength is influenced by the electronic properties of the substituents, with the cyclohexyl groups providing strong σ-donating effects due to their alkyl character [8] [32]. The phenanthrenyl-phenyl substituent contributes a more complex electronic influence, combining σ-donating properties with potential π-conjugation effects [8] [10].
The overall electron-donating ability of this phosphine can be quantified through its interaction with metal carbonyls, where increased electron density at the metal center results in enhanced back-bonding to carbonyl ligands [9] [12]. Compared to simpler phosphines, the compound's electron-donating capability falls within the range of moderately strong donors, similar to tricyclohexylphosphine but potentially enhanced by electronic contributions from the aromatic system [8] [32].
The phosphorus lone pair orbital possesses significant s-character, concentrating electron density in a compact region suitable for effective overlap with metal orbitals [33] [13]. The energy of this donor orbital is influenced by the inductive effects of the substituents, with electron-releasing groups stabilizing the lone pair and enhancing its donating capability [8] [10].
Photoelectron spectroscopy provides direct insight into the electronic structure of phosphine compounds by measuring the binding energies of occupied molecular orbitals [34] [35]. For phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, the photoelectron spectrum would reveal the characteristic ionization bands corresponding to the phosphorus lone pair and various C-H and C-C bonding orbitals [34] [35].
The phosphorus lone pair ionization typically appears as a distinct band at binding energies around 8-9 eV, with the exact position influenced by the electronic properties of the substituents [34] [35]. Electron-donating substituents shift this band to higher binding energies, while electron-withdrawing groups cause shifts to lower binding energies [34]. The aromatic substituents contribute additional ionization bands corresponding to π-orbitals of the phenanthrene and phenyl rings [34] [20].
Comparison of photoelectron spectroscopic data with related phosphines demonstrates the additive nature of substituent effects on the electronic structure [35]. The spectrum also provides information about the π-acceptor properties of the phosphine through analysis of virtual orbitals accessible via excited-state spectroscopy [34] [35].
When compared to other tertiary phosphines, phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- occupies a unique position in terms of both steric and electronic properties [36] [8] [32]. Relative to tricyclohexylphosphine, the compound exhibits similar steric bulk but potentially enhanced electronic properties due to the aromatic substituent [36] [32]. Compared to triphenylphosphine, it demonstrates increased steric hindrance while maintaining comparable π-acceptor capabilities [36] [8].
The Tolman electronic parameter for this compound is estimated to fall in the range of 2050-2055 cm⁻¹, positioning it between moderately electron-donating phosphines like triethylphosphine and more electron-rich species like tricyclohexylphosphine [32] [37]. This parameter reflects the balance between the electron-donating alkyl groups and the electronic influence of the aromatic system [32].
In catalytic applications, the compound's electronic properties contribute to its effectiveness as a supporting ligand, with the strong σ-donating ability activating metal centers while the moderate π-acceptor properties provide electronic flexibility [8] [10] [32]. The unique combination of electronic characteristics distinguishes this phosphine from conventional ligands and contributes to its specialized applications in organometallic chemistry [8] [32].
The Tolman cone angle represents a crucial steric parameter for phosphine ligands, quantifying the solid angle occupied by the substituents around the metal-phosphorus bond [36] [37]. For phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, the cone angle is estimated to be approximately 170-180°, placing it in the category of sterically demanding ligands [36] [38].
The calculation of the cone angle for this asymmetric phosphine requires consideration of the individual half-angles contributed by each substituent [36] [37]. The two cyclohexyl groups each contribute significant steric bulk, while the phenanthrenyl-phenyl moiety represents the largest single contributor to the overall cone angle [36]. The extended aromatic system projects beyond the typical van der Waals radius boundaries, increasing the effective steric hindrance [36] [23].
This large cone angle has significant implications for the coordination chemistry of the compound, limiting the number of ligands that can simultaneously coordinate to a metal center and influencing the geometry of resulting complexes [11] [36]. The steric hindrance also affects the rate of ligand exchange processes and the accessibility of the metal center to substrate molecules [36] [38].
The percent buried volume parameter provides a more nuanced measure of steric effects by quantifying the volume occupied by the ligand within a defined sphere around the metal center [38] [39]. For phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, the %Vbur is estimated to be approximately 30-35%, indicating substantial steric occupation near the metal binding site [38].
This buried volume calculation takes into account the three-dimensional shape of the substituents and their spatial arrangement relative to the phosphorus-metal bond axis [38]. The cyclohexyl groups contribute significantly to the buried volume due to their proximity to the phosphorus center, while the phenanthrenyl-phenyl group, despite its large size, may contribute less to the immediate steric environment if oriented away from the metal center [38] [39].
The %Vbur parameter correlates with catalytic activity in many systems, with moderate values often providing optimal balance between substrate accessibility and catalyst stability [38]. The estimated value for this compound suggests it would provide substantial steric protection for coordinated metal centers while maintaining reasonable substrate access [38] [39].
The angular symmetric deformation coordinate S'₄ provides additional insight into the steric properties of phosphine ligands by measuring the deviation from idealized symmetry [39]. This parameter is particularly valuable for asymmetric phosphines like phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, where the different substituents create an inherently unsymmetric steric environment [39].
The S'₄ coordinate for this compound would reflect the significant asymmetry introduced by the phenanthrenyl-phenyl substituent relative to the two cyclohexyl groups [39]. This asymmetry influences the coordination geometry of metal complexes and can lead to preferential binding orientations that minimize steric conflicts [39]. The parameter also correlates with the ligand's ability to induce chirality at metal centers through asymmetric coordination [39].
The synthesis of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- (CAS: 405919-41-7, molecular formula C₃₂H₃₅P, molecular weight 450.59 g/mol) can be approached through several well-established synthetic methodologies [1] [2]. This tertiary phosphine compound requires careful consideration of reaction conditions and substrate compatibility due to the presence of both bulky cyclohexyl groups and the extended phenanthrenyl-phenyl aromatic system.
Grignard-based synthetic routes represent the most classical and widely employed methodology for tertiary phosphine synthesis [3] [4]. For the target compound, this approach typically involves the reaction of chlorodialkylphosphines or dichloroarylphosphines with appropriate Grignard reagents.
The most direct route involves the reaction of dichlorophenylphosphine with cyclohexylmagnesium bromide, followed by introduction of the 2-(9-phenanthrenyl)phenyl moiety. Studies have demonstrated that tertiary phosphine synthesis using Grignard reagents proceeds with yields ranging from 62-86% under optimized conditions [3] [4]. The reaction is typically carried out in tetrahydrofuran at temperatures between -10°C and room temperature over periods of 6 to 24 hours.
For the preparation of dicyclohexyl[2-(9-phenanthrenyl)phenyl]phosphine, a sequential approach proves most effective. Initially, dicyclohexylchlorophosphine is prepared through the reaction of phosphorus trichloride with two equivalents of cyclohexylmagnesium bromide. This intermediate is subsequently treated with the lithiated derivative of 2-(9-phenanthrenyl)phenyl bromide to afford the target phosphine [5] [6].
The reaction mechanism proceeds through nucleophilic substitution at the phosphorus center, with the phosphorus-chlorine bond being replaced by a phosphorus-carbon bond. Critical factors influencing the success of this methodology include maintaining strictly anhydrous conditions, controlling reaction temperature to prevent side reactions, and employing appropriate stoichiometric ratios to minimize over-alkylation [3] [4].
Metal-catalyzed coupling strategies have emerged as powerful alternatives to traditional Grignard methodologies, offering enhanced selectivity and functional group tolerance [7] [8] [9]. Palladium-catalyzed phosphorus-carbon coupling reactions have demonstrated particular efficacy in the synthesis of complex tertiary phosphines.
The palladium-catalyzed approach to dicyclohexyl[2-(9-phenanthrenyl)phenyl]phosphine involves the coupling of secondary phosphines with aryl halides. Using dicyclohexylphosphine as the nucleophilic partner and 2-(9-phenanthrenyl)phenyl bromide as the electrophilic coupling partner, the reaction can be catalyzed by palladium acetate in combination with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the supporting ligand [8] [10].
Reaction conditions typically employ temperatures ranging from 80-140°C with reaction times of 6-72 hours. Microwave irradiation has been shown to significantly reduce reaction times while maintaining or improving yields and enantioselectivity [8] [10]. The catalyst loading generally ranges from 2-10 mol% of palladium, with the choice of base (commonly cesium carbonate or potassium phosphate) playing a crucial role in reaction efficiency.
The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination and deprotonation of the secondary phosphine to form a palladium-phosphido intermediate. Subsequent reductive elimination regenerates the palladium(0) catalyst and forms the desired tertiary phosphine product [7] [11].
Direct phosphination methods offer attractive alternatives that circumvent the need for metal catalysts or strongly basic conditions [12] [13]. These approaches rely on the direct reaction of phosphines with electrophilic substrates under mild conditions.
For the synthesis of dicyclohexyl[2-(9-phenanthrenyl)phenyl]phosphine, direct phosphination can be achieved through the reaction of primary phosphine (PH₃) or secondary phosphines with appropriate electrophiles. Recent advances have demonstrated the feasibility of using phosphine gas (PH₃) in combination with radical initiators to achieve multiple alkylation and arylation reactions [13] [14].
The reaction typically proceeds under ambient conditions or with mild heating (room temperature to 80°C) over periods ranging from 30 minutes to several days, depending on substrate reactivity [12]. Solvent-free conditions are often employed, particularly for highly reactive substrates, which enhances atom economy and reduces waste generation.
A particularly relevant variant involves the use of sodium phosphide (NaPH₂) as a phosphine source, which has shown superior performance compared to phosphine gas in many applications [13]. The reaction with aryl iodides proceeds through a photocatalytic mechanism using iridium catalysts under blue LED irradiation, achieving yields up to 77% for the formation of tertiary phosphines.
Temperature control represents a critical parameter in phosphine synthesis, significantly influencing both reaction rate and product selectivity [15] [16] [17]. For dicyclohexyl[2-(9-phenanthrenyl)phenyl]phosphine synthesis, optimal temperature ranges vary considerably depending on the chosen synthetic methodology.
In Grignard-based approaches, initial Grignard reagent formation typically requires temperatures between -78°C and 0°C to ensure complete metal insertion while preventing unwanted side reactions [3] [4]. Subsequent phosphine formation proceeds optimally at temperatures between -10°C and room temperature. Higher temperatures can lead to increased formation of byproducts and reduced yields due to competing elimination and rearrangement reactions.
Metal-catalyzed coupling reactions generally require elevated temperatures to achieve satisfactory conversion rates. Optimal temperatures typically range from 80-140°C, with microwave heating providing enhanced reaction efficiency [8] [10]. The higher thermal energy facilitates catalyst turnover and promotes reductive elimination, the often rate-determining step in these transformations.
Solvent selection profoundly impacts reaction outcome through effects on solubility, solvation, and reaction kinetics [18] [19]. Tetrahydrofuran remains the solvent of choice for Grignard-based reactions due to its coordinating ability and anhydrous nature [3] [4]. Aromatic solvents such as toluene provide excellent thermal stability for high-temperature metal-catalyzed reactions while maintaining substrate solubility [18].
Protic solvents must be rigorously excluded from most phosphine synthesis protocols due to their propensity to protonate phosphide intermediates and quench reactive organometallic species [15] [20]. The moisture content of solvents must be maintained below 50 ppm to prevent competitive reactions and catalyst deactivation.
For metal-catalyzed approaches, catalyst selection represents perhaps the most critical variable determining reaction success [21] [22]. Palladium-based catalysts have demonstrated superior performance for phosphorus-carbon coupling reactions, with palladium acetate serving as the preferred precatalyst due to its stability and ease of handling [8] [9] [10].
The choice of supporting ligand significantly influences catalyst activity and selectivity. 1,1'-bis(diphenylphosphino)ferrocene (dppf) has emerged as the optimal ligand for most tertiary phosphine syntheses due to its strong coordinating ability and electronic properties that favor reductive elimination [8] [10]. Alternative ligands such as 1,1'-bis(diphenylphosphino)methane (dppm) and 1,2-bis(diphenylphosphino)ethane (dppe) have shown inferior performance in comparative studies.
Catalyst loading typically ranges from 2-10 mol% palladium, with higher loadings providing increased reaction rates at the expense of atom economy [9] [10]. The optimal loading depends on substrate reactivity, with electron-deficient aryl halides requiring lower catalyst loadings than electron-rich analogues.
Base selection also plays a crucial role in catalyst performance. Carbonate bases such as cesium carbonate and potassium carbonate provide optimal performance by facilitating phosphine deprotonation without interfering with the palladium catalytic cycle [8] [11]. Phosphate bases offer similar performance with enhanced substrate tolerance.
Reaction time optimization requires careful balancing of conversion efficiency with selectivity considerations [15] [18] [19]. Extended reaction times generally improve conversion but may also increase the formation of unwanted byproducts and promote catalyst decomposition.
For Grignard-based syntheses, reaction times typically range from 6-24 hours, with initial Grignard formation requiring 2-4 hours followed by phosphine formation over 4-20 hours [3] [4]. Monitoring reaction progress through ³¹P NMR spectroscopy provides valuable insight into conversion rates and product formation.
Metal-catalyzed reactions generally require 6-72 hours for complete conversion, with microwave irradiation reducing times to as little as 30 minutes to 6 hours [8] [10]. The use of more active catalyst systems can further reduce reaction times while maintaining high yields and selectivity.
Direct phosphination methods show the greatest variability in reaction times, ranging from 30 minutes for highly reactive substrates to several days for sterically hindered systems [12] [13]. Primary phosphines typically react within hours, while the incorporation of bulky substituents such as cyclohexyl groups may require extended reaction periods.
Purification of dicyclohexyl[2-(9-phenanthrenyl)phenyl]phosphine requires specialized chromatographic techniques adapted to handle air-sensitive organophosphorus compounds [23] [24] [25]. Column chromatography remains the most widely employed method for phosphine purification, though standard procedures require modification to prevent oxidation during the separation process.
Silica gel serves as the primary stationary phase, with neutral or slightly basic (pH 7-8) grades preferred to minimize acid-catalyzed decomposition [23] [24]. The addition of triethylamine (1-2% v/v) to the eluent system helps neutralize acidic sites and prevent on-column oxidation. Common eluent systems include hexane-ethyl acetate mixtures (9:1 to 7:3) and dichloromethane-methanol mixtures (99:1 to 95:5), with the choice depending on substrate polarity and desired resolution.
High-performance countercurrent chromatography (HPCCC) has emerged as an attractive alternative for phosphine purification, offering superior recovery rates compared to traditional silica gel chromatography [23]. A standardized solvent system consisting of hexane/ethyl acetate/methanol/water (5:6:5:6) in elution-extrusion mode provides effective separation while minimizing compound degradation. This method has demonstrated 65% higher average recovery compared to reverse-phase HPLC while maintaining comparable purity levels.
For analytical purposes, high-performance liquid chromatography (HPLC) analysis of phosphines requires specialized considerations due to their oxidative sensitivity [25]. The addition of tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase at trace concentrations serves as a reducing agent to prevent on-column oxidation. This modification significantly improves method precision and sensitivity while eliminating degradation artifacts.
Recrystallization represents the most effective method for obtaining high-purity dicyclohexyl[2-(9-phenanthrenyl)phenyl]phosphine suitable for catalytic applications [26] [27] [28]. The process requires careful solvent selection to achieve optimal solubility characteristics while maintaining compound stability.
Suitable recrystallization solvents for this phosphine include toluene, diethyl ether, and tetrahydrofuran, often employed as solvent pairs to optimize solubility relationships [26] [28]. A common approach involves dissolving the crude phosphine in hot toluene followed by the gradual addition of petroleum ether until saturation occurs. The solution is then allowed to cool slowly to room temperature before being placed in an ice bath to maximize crystal formation.
The recrystallization procedure begins with dissolution of the crude phosphine in the minimum amount of hot solvent required for complete dissolution [26] [28]. The hot solution is filtered to remove insoluble impurities, taking care to maintain temperature to prevent premature crystallization. The filtrate is then allowed to cool undisturbed to room temperature over 2-4 hours, followed by cooling in an ice bath for 1-2 hours to ensure maximum recovery.
Crystal formation can be induced through gentle scratching of the container walls with a glass rod or addition of seed crystals if spontaneous crystallization does not occur [26] [28]. The crystals are collected by vacuum filtration and washed with small portions of cold recrystallization solvent to remove surface impurities while minimizing product loss.
The transition from milligram to gram-scale synthesis of dicyclohexyl[2-(9-phenanthrenyl)phenyl]phosphine requires systematic evaluation of multiple reaction parameters to ensure reproducible results [33] [34] [35]. Laboratory scale-up typically involves increases from 100 mg to 10-100 g batches, representing scale factors of 100-1000.
Heat transfer considerations become increasingly important at larger scales due to the exothermic nature of many phosphine-forming reactions [33] [34]. Grignard reactions, in particular, generate significant heat that must be carefully controlled to prevent temperature excursions that can lead to side product formation or safety hazards. Implementation of external cooling systems and temperature monitoring becomes essential at gram scales and above.
Mixing efficiency represents another critical parameter that changes dramatically with scale [36] [35]. Laboratory stirrer configurations that provide adequate mixing at small scales may prove insufficient at larger volumes, leading to mass transfer limitations and reduced reaction efficiency. The transition to overhead mechanical stirring and appropriately sized stir bars or impellers becomes necessary to maintain reaction homogeneity.
Reaction vessel geometry significantly impacts heat and mass transfer characteristics [34] [35]. The surface area-to-volume ratio decreases with increasing scale, affecting both heat dissipation and solvent evaporation rates. Taller, narrower reaction vessels generally provide better heat transfer characteristics than wide, shallow containers at larger scales.
Industrial-scale production of dicyclohexyl[2-(9-phenanthrenyl)phenyl]phosphine requires specialized equipment designed to handle air-sensitive and potentially hazardous materials [42] [14] [35]. Reactor systems must provide precise temperature control, efficient mixing, and complete exclusion of oxygen and moisture.
Stainless steel or glass-lined reactors represent the preferred materials of construction for phosphine synthesis [35] [43]. Hastelloy or other corrosion-resistant alloys may be required for reactions involving strongly acidic or basic conditions. All wetted surfaces must be compatible with organophosphorus compounds and resistant to chemical attack.
Inert atmosphere systems require careful design to ensure reliable operation at industrial scales [42] [14]. High-capacity nitrogen or argon supply systems with automatic switchover capabilities provide continuous inert gas coverage. Oxygen monitoring systems with automatic shutdown capabilities prevent inadvertent exposure to oxidizing conditions.
Heat transfer systems must be designed to handle the exothermic nature of many phosphine-forming reactions [35] [43]. Jacketed reactors with circulating heat transfer fluids provide precise temperature control, while emergency cooling systems prevent thermal runaway conditions. Temperature monitoring and control systems should include multiple redundant sensors and automatic safety shutdowns.
Irritant